molecular formula C8H8N2O B14241939 1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine CAS No. 478919-90-3

1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine

Katalognummer: B14241939
CAS-Nummer: 478919-90-3
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: RVSJNDLGXOIHPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by a fused ring system that includes a furan ring and a diazepine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a suitable diazepine precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, thereby optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-diazepine derivatives, while reduction can produce reduced diazepine compounds .

Wirkmechanismus

The mechanism of action of 1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine is unique due to its fused furan-diazepine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

478919-90-3

Molekularformel

C8H8N2O

Molekulargewicht

148.16 g/mol

IUPAC-Name

4-oxa-8,10-diazatricyclo[6.2.1.02,6]undeca-2,5,9-triene

InChI

InChI=1S/C8H8N2O/c1-6-3-11-4-7(6)8-2-10(1)5-9-8/h3-5,8H,1-2H2

InChI-Schlüssel

RVSJNDLGXOIHPM-UHFFFAOYSA-N

Kanonische SMILES

C1C2C3=COC=C3CN1C=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.